2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylsulfanylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14-10-5-1-2-6-11(10)16-12(17-14)9-19-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOJXWQGHYADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Pyridinylthio Methyl 1h Quinazolin 4 One and Its Analogues
Established Synthetic Pathways for Quinazolin-4-ones
The construction of the quinazolin-4-one core can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key strategies include cyclocondensation reactions, multi-component reactions, oxidative cyclizations, and metal-catalyzed approaches.
Cyclocondensation Reactions from Anthranilic Acid Derivatives
One of the most classical and widely employed methods for the synthesis of quinazolin-4-ones is the cyclocondensation of anthranilic acid or its derivatives with a suitable one-carbon source. researchgate.net This approach typically involves the acylation of anthranilic acid, followed by cyclization.
A common pathway involves the reaction of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid intermediate. Subsequent treatment with a dehydrating agent, such as acetic anhydride (B1165640), leads to the formation of a 2-substituted-4H-3,1-benzoxazin-4-one. chemicalbook.comgoogle.comresearchgate.net These benzoxazinone (B8607429) intermediates are then reacted with ammonia (B1221849) or a primary amine to yield the corresponding 2-substituted-4(3H)-quinazolinone. chemicalbook.comresearchgate.netsemanticscholar.org
Alternatively, anthranilamide (2-aminobenzamide) can be directly condensed with aldehydes, carboxylic acids, or esters under various conditions to afford 2-substituted quinazolin-4(3H)-ones. nih.govnih.govscirp.org For instance, the reaction of anthranilamide with aldehydes in the presence of an oxidizing agent is a common strategy. nih.govmdpi.com Microwave-assisted condensation of anthranilic acid with amides or ketones has also been reported as an efficient, solvent-free method for quinazolinone synthesis. researchgate.net
| Starting Materials | Reagents and Conditions | Product | Reference(s) |
| Anthranilic acid, Chloroacyl chloride | 1. DMF; 2. Acetic anhydride; 3. Amine | Tricyclic 4(3H)-quinazolinone derivatives | google.comresearchgate.net |
| Anthranilamide, Aldehydes | DMSO, Heat | 2-Substituted quinazolin-4(3H)-ones | nih.govscirp.org |
| Anthranilic acid, Amides/Ketones | Organic clay, Microwave irradiation | Quinazolin-4(3H)-one derivatives | researchgate.net |
| Anthranilic acid, Orthoesters, Amines | Brønsted acidic ionic liquid, Room temperature | 3-Substituted quinazolin-4(3H)-ones | researchgate.net |
Multi-component Reaction Strategies for Quinazolinone Core Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the efficient synthesis of the quinazolinone scaffold.
One notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to rapidly generate diverse polycyclic quinazolinones. nih.gov This approach involves the reaction of an isocyanide, an amine, a carboxylic acid, and a carbonyl compound to form an α-acylamino amide intermediate, which can then undergo further transformations to yield the desired quinazolinone core. Another MCR strategy involves the one-pot reaction of 2-aminophenyl-2-oxoacetamides, aldehydes, and ammonium (B1175870) acetate (B1210297) in the absence of a catalyst to produce quinazolin-4-carboxamides. mdpi.com These methods offer high atom economy and procedural simplicity, making them attractive for the generation of libraries of quinazolinone derivatives.
Oxidative Cyclization Reactions
Oxidative cyclization reactions provide an alternative and often milder route to quinazolin-4-ones. These reactions typically involve the formation of a dihydroquinazolinone intermediate, which is subsequently oxidized to the aromatic quinazolinone.
A common approach is the aerobic oxidative cyclization of 2-aminobenzamides with aldehydes. scirp.org This method often utilizes air or molecular oxygen as the terminal oxidant, making it an environmentally benign process. The reaction can be catalyzed by various systems, including laccase/2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or simply proceed in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. scirp.orgresearchgate.net Another strategy involves the oxidative cleavage of an olefin bond, for example, the reaction of o-aminobenzamides with styrenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield 2-aryl-quinazolin-4-ones. nih.gov Furthermore, PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been used to synthesize pyrrolo[1,2-a]quinazolin-5(1H)-ones. rsc.org
Metal-catalyzed Synthesis Approaches
Transition metal catalysis has significantly advanced the synthesis of quinazolin-4-ones, enabling novel bond formations and expanding the accessible chemical space. Various metals, including palladium, copper, and iron, have been employed to catalyze the construction of the quinazolinone ring system.
Palladium-catalyzed reactions, such as the direct C-H arylation of quinazolin-4-ones, allow for the introduction of aryl groups at the C2 position. nih.gov Copper-catalyzed domino reactions of alkyl halides and anthranilamides provide an efficient route to 2-substituted quinazolin-4(3H)-ones. mdpi.com Copper has also been utilized in the imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates and amines. mdpi.com Iron(III) chloride has been shown to be an effective and eco-friendly catalyst for the synthesis of quinazolin-4-ones from isatoic anhydride and amidoxime (B1450833) derivatives. mdpi.com These metal-catalyzed methods often offer high yields, broad functional group tolerance, and mild reaction conditions. nih.govresearchgate.net
| Metal Catalyst | Reactants | Reaction Type | Reference(s) |
| Palladium | Quinazolin-4-one, Aryl iodide | Direct C-H Arylation | nih.gov |
| Copper(I) bromide | Alkyl halide, Anthranilamide | Domino Reaction | mdpi.com |
| Copper(II) acetate | 2-Isocyanobenzoate, Amine | Imidoylative Cross-coupling/Cyclocondensation | mdpi.com |
| Iron(III) chloride | Isatoic anhydride, Amidoxime derivative | Cyclization | mdpi.com |
Specific Synthesis of 2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one
The synthesis of this compound involves the initial construction of a suitable quinazolinone precursor followed by the introduction of the pyridinylthiomethyl group. The key transformation is the formation of the thiomethyl linkage.
Precursor Chemistry and Reaction Optimization for Thiomethyl Linkage Formation
The most direct approach to the synthesis of this compound involves the nucleophilic substitution reaction between a 2-(halomethyl)-1H-quinazolin-4-one and 2-mercaptopyridine (B119420).
Precursor Synthesis: The key precursor, 2-(chloromethyl)-1H-quinazolin-4-one, can be synthesized through the reaction of anthranilic acid with chloroacetonitrile (B46850). This reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol. Optimization of this reaction has shown that using an excess of chloroacetonitrile can significantly improve the yield of the desired product.
An alternative precursor is 2-mercapto-4(3H)-quinazolinone. This compound can be prepared by the reaction of anthranilic acid with thiourea. The subsequent alkylation of 2-mercapto-4(3H)-quinazolinone with a 2-(halomethyl)pyridine would also lead to the target compound.
Thiomethyl Linkage Formation: The formation of the thiomethyl linkage is typically achieved via an S-alkylation reaction. In the case of using 2-(chloromethyl)-1H-quinazolin-4-one as the precursor, it would be reacted with 2-mercaptopyridine in the presence of a base to facilitate the nucleophilic attack of the thiolate on the chloromethyl group.
Reaction Optimization: Key parameters for optimizing the S-alkylation reaction include the choice of base, solvent, and temperature. Common bases used for this type of transformation include potassium carbonate, sodium hydride, or organic bases like triethylamine. The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. The reaction temperature can be adjusted to control the reaction rate and minimize side reactions. Phase-transfer catalysis has also been shown to be an effective method for the S-alkylation of 2-mercaptoquinazolin-4(3H)-one, offering mild reaction conditions and high yields.
While a specific, detailed experimental procedure for the synthesis of this compound is not extensively reported, the general principles of S-alkylation of heterocyclic thiols with haloalkyl-substituted heterocycles are well-established. The optimization of the reaction conditions would involve screening different bases, solvents, and temperatures to achieve the highest possible yield and purity of the final product.
Considerations for Regioselective Synthesis of the 2-substituted Isomer
The synthesis of quinazolin-4-ones from common precursors, such as anthranilic acid derivatives, can potentially yield two regioisomers: the 2-substituted product and the 3-substituted product. Achieving regioselectivity for the desired 2-substituted isomer, as in the title compound, is a critical consideration in synthetic design. The choice of reactants and reaction conditions dictates the final isomeric outcome.
One common strategy to ensure the formation of a 2-substituted quinazolinone is the cyclocondensation of an anthranilamide with a suitable electrophile that provides the C-2 carbon and its substituent. For instance, the reaction of anthranilamide with aldehydes, followed by an oxidative cyclization, reliably furnishes 2-substituted quinazolin-4(3H)-ones. nih.gov Similarly, using ortho-aminobenzamides and cyclizing them with reagents like β-ketoesters under acidic, metal-free conditions can lead to 2-substituted products through selective C-C bond cleavage. fdu.uz
In contrast, methods starting from anthranilic acid and N-arylcyanamides can lead to different isomers depending on the catalyst. For example, using p-TsOH as a catalyst tends to predominantly yield 3-arylquinazolin-4-ones. inlibrary.uzresearchgate.net To favor the 2-substituted isomer in such reactions, a different pathway involving trimethylsilyl (B98337) chloride (TMSCl) followed by a Dimroth rearrangement can be employed to exclusively obtain the 2-(N-arylamino)quinazolin-4-ones. inlibrary.uzresearchgate.net
The synthesis of the specific side chain, [(2-pyridinylthio)methyl], can be envisioned through the S-alkylation of 2-mercaptoquinazolin-4-one with 2-(chloromethyl)pyridine. The inherent nucleophilicity of the sulfur atom in 2-mercaptoquinazolin-4(3H)-one generally directs monoalkylation to the sulfur atom rather than the ring nitrogens, especially under controlled conditions, thus ensuring the desired 2-substituted regiochemistry. mdpi.com
| Starting Materials | Reagents/Conditions | Predominant Isomer | Reference |
|---|---|---|---|
| Anthranilamide + Aldehyde | Oxidative conditions (e.g., DMSO) | 2-Substituted | nih.gov |
| Methyl Anthranilate + N-Arylcyanamide | p-TsOH, t-BuOH, reflux | 3-Substituted | inlibrary.uzresearchgate.net |
| Methyl Anthranilate + N-Arylcyanamide | 1. TMSCl, t-BuOH; 2. NaOH/EtOH (Dimroth Rearrangement) | 2-Substituted | inlibrary.uzresearchgate.net |
| 2-Mercaptoquinazolin-4-one + Alkyl Halide | Base (e.g., K2CO3), PTC | 2-Thioalkyl-substituted | mdpi.com |
Derivatization and Functionalization Strategies for Structural Diversity
To explore the chemical space around this compound, various derivatization strategies can be employed. These modifications can be targeted at the quinazolinone ring system itself or involve the synthesis of more complex fused and hybrid molecules.
The substituent at the C-2 position is a primary site for introducing structural diversity. Starting from a common intermediate like 2-mercaptoquinazolin-4(3H)-one, a wide array of analogues can be synthesized. The thiol group can be alkylated with various halo-alkyl or halo-acyl groups using phase-transfer catalysis or microwave-assisted methods to generate a library of 2-thioether derivatives. mdpi.comresearchgate.netresearchgate.net
Specifically for the title compound, the pyridinylthio-methyl moiety can be altered in several ways:
Varying the Heterocyclic Ring: Instead of 2-(chloromethyl)pyridine, other heterocyclic methyl halides (e.g., from pyrimidine (B1678525), pyrazine, or thiazole) can be used as alkylating agents for 2-mercaptoquinazolin-4-one.
Modifying the Pyridine (B92270) Ring: Substituted 2-(chloromethyl)pyridines can be employed to introduce functional groups onto the pyridine ring of the side chain.
Changing the Linker: The methyl linker can be extended or modified. For example, reacting 2-mercaptoquinazolin-4-one with α-haloacetates yields compounds like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, which serves as a precursor for further derivatization into hydrazides, thiosemicarbazides, and various five-membered heterocycles like 1,3,4-thiadiazoles and 1,3,4-triazoles. nih.gov
The N-3 position of the quinazolinone ring is a common site for functionalization. Alkylation or arylation at this position can significantly alter the molecule's properties. N-alkylation is often achieved by treating the 2-substituted quinazolin-4(3H)-one with an alkyl halide in the presence of a base. researchgate.netmdpi.com Studies have shown that under solid-liquid phase-transfer conditions using alkali metal carbonates in aprotic solvents, alkylation occurs regioselectively at the N-3 position over the O-4 position. mdpi.com Reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) have also been used as effective methylating agents for the N-3 position under solvent-free conditions. researchgate.net
N-arylation can be accomplished through methods like the Buchwald-Hartwig cross-coupling reaction. libretexts.org For example, reacting a 2-substituted quinazolin-4(3H)-one with an aryl halide using a palladium catalyst and a suitable ligand can furnish the N-3 arylated product. Alternatively, building the ring from an N-substituted anthranilamide is another route to achieve N-3 functionalization.
Introducing substituents onto the fused benzene (B151609) ring is a key strategy for modulating the electronic and steric properties of the quinazolinone core. This can be achieved through two primary approaches:
Synthesis from Substituted Precursors: The most straightforward method is to begin the synthesis with a substituted anthranilic acid or anthranilamide. For example, using 5-bromoanthranilic acid or 5-nitroanthranilic acid as the starting material will result in a quinazolinone with a bromine or nitro group at the C-6 position, respectively. chim.it This approach allows for precise placement of a wide variety of substituents.
Direct Electrophilic Aromatic Substitution: The fused benzene ring of the pre-formed quinazolinone nucleus can undergo electrophilic aromatic substitution reactions. Nitration, for instance, can be carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net Studies have shown that this reaction typically directs the nitro group to the C-6 position. fdu.uzresearchgate.net The conditions for these reactions must be carefully controlled, as the quinazolinone ring system can be sensitive to strong acids and oxidizing agents. Halogenation can also be achieved using appropriate reagents.
| Position | Reaction Type | Typical Reagents | Resulting Moiety | Reference |
|---|---|---|---|---|
| C-2 | S-Alkylation | 2-Mercaptoquinazolin-4-one + R-X (Alkyl Halide) | 2-S-R | mdpi.com |
| N-3 | N-Alkylation | Quinazolin-4-one + R-X, Base (e.g., K2CO3) | 3-N-R | mdpi.com |
| N-3 | N-Arylation | Quinazolin-4-one + Ar-X, Pd catalyst | 3-N-Ar | libretexts.org |
| C-6 | Nitration | Quinazolin-4-one + HNO3/H2SO4 | 6-NO2 | researchgate.net |
To create more complex and rigid structures, the quinazolinone scaffold can be fused with other heterocyclic rings. These fused systems often exhibit unique chemical and biological properties. The synthetic strategies typically involve constructing the new ring onto the existing quinazolinone core. For example, derivatives of 2-methyl-quinazolin-4(3H)-one can be used to synthesize quinolino[2,1-b]quinazolines. Recent advances have focused on the synthesis of 2,3-fused quinazolinones, where the new ring is annulated across the N-3 and C-2 positions, enhancing rigidity and planarity. nih.gov This can be achieved through various modern synthetic methods, including radical cascade cyclizations, cycloadditions, and transition-metal-catalyzed reactions. nih.gov For example, hexahydro fdu.uzresearchgate.nettriazolo[4,3-a]quinazolin-9-ones have been synthesized regioselectively from 2-thioxopyrimidin-4-one precursors.
Molecular hybridization is another powerful strategy where the quinazolinone core is covalently linked to another distinct pharmacophore. researchgate.net This approach aims to combine the functionalities of both moieties into a single molecule. For instance, a quinazolinone can be linked to other heterocycles like thiazolidinone, oxadiazole, or triazole via a flexible linker. A common synthetic handle for creating these hybrids is a reactive group on the quinazolinone, such as an amino or chloroacetyl group, which can then be coupled with the second molecule of interest. This modular approach allows for the systematic generation of large libraries of hybrid compounds for further investigation.
Stereochemical Control in Quinazolinone Synthesis
The synthesis of fused quinazolinone derivatives can often lead to the formation of chiral centers, resulting in the possibility of stereoisomers. The control of stereochemistry in these reactions is a crucial aspect of synthetic design, particularly when the target molecules are intended for biological applications where specific stereoisomers may exhibit different activities.
In the synthesis of pyrrolo[1,2-a]quinazolinones, as mentioned earlier, the formation of both cis and trans diastereomers has been observed. mdpi.com The relative stereochemistry of these products can be determined using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography. mdpi.com The diastereoselectivity of such reactions can be influenced by the reaction conditions, the nature of the starting materials, and the catalysts employed.
A notable example of stereochemical control is the diastereoselective, multicomponent synthesis of pyrrolopyrazinoquinazolinones. nih.gov This method utilizes an optically pure proline derivative in a Ugi-Mumm-Staudinger sequence to generate quinazolinones that undergo a subsequent domino quinazolinone rearrangement and intramolecular cyclization. This sequence affords diastereomeric pyrazinoquinazolinone pairs with good diastereomeric ratios, and the individual diastereomers can be separated by chromatography. nih.gov This demonstrates that by starting with a chiral precursor, it is possible to induce stereoselectivity in the formation of the fused quinazolinone system.
While specific studies on the stereochemical control in the synthesis of the exact fused systems derived from this compound are not extensively documented, the principles of asymmetric synthesis and diastereoselective reactions can be applied. The use of chiral auxiliaries, catalysts, or starting materials can be explored to influence the stereochemical outcome of the cyclization reactions leading to these fused heterocyclic systems.
Mechanistic Biological Investigations of 2 2 Pyridinylthio Methyl 1h Quinazolin 4 One and Its Derivatives
Enzymatic Target Interactions and Inhibition Mechanisms
The therapeutic potential of quinazolinone derivatives is largely attributed to their ability to specifically interact with and inhibit the function of key enzymes that drive disease progression.
The quinazolinone core is a well-established pharmacophore for kinase inhibition, targeting enzymes that are frequently over-activated in various cancers. nih.govfmhr.org
Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) structure is central to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are used in the treatment of non-small cell lung cancer (NSCLC). nih.gov These compounds compete with ATP at the kinase domain of the receptor, blocking downstream signaling pathways that control cell proliferation and survival. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is primarily driven by the VEGF/VEGFR signaling axis. fmhr.org Several quinazolinone-based compounds have been developed as potent inhibitors of VEGFR-2. fmhr.org For instance, the derivative ZD6474 (Vandetanib) is a dual inhibitor, targeting both VEGFR-2 and EGFR. nih.gov It has demonstrated an IC₅₀ of approximately 0.04 µM for VEGFR-2 and 0.5 µM for EGFR. nih.gov Another potent and highly selective inhibitor of the VEGFR family (VEGFR-1, -2, and -3) is Fruquintinib, which shows IC₅₀ values in the low nanomolar range. chi-med.com
Phosphoinositide 3-kinases (PI3K): The PI3K pathway is another crucial signaling cascade involved in cell proliferation and survival. Derivatives of the related quinolin-4(1H)-one scaffold have been found to inhibit PI3K, highlighting the versatility of this general structural class in targeting different kinase families. fmhr.org
| Compound/Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Quinazolines (e.g., Gefitinib, Erlotinib) | EGFR | Varies (nM range) | Non-Small Cell Lung Cancer nih.gov |
| ZD6474 (Vandetanib) | VEGFR-2 | ~0.04 µM nih.gov | Oral Squamous Cell Carcinoma (preclinical) nih.gov |
| ZD6474 (Vandetanib) | EGFR | 0.5 µM nih.gov | Oral Squamous Cell Carcinoma (preclinical) nih.gov |
| Fruquintinib | VEGFR-1 | 33 nM chi-med.com | Cancer chi-med.com |
| Fruquintinib | VEGFR-2 | 35 nM chi-med.com | Cancer chi-med.com |
| Fruquintinib | VEGFR-3 | 0.5 nM chi-med.com | Cancer chi-med.com |
| Quinolin-4(H)-one Derivatives | PI3K | Inhibitory activity noted fmhr.org | Cancer fmhr.org |
Beyond kinases, quinazolinone derivatives have shown inhibitory activity against enzymes from the hydrolase and protease families.
Histone Deacetylases (HDACs): HDACs are epigenetic modulators that play a crucial role in gene expression. mdpi.com Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Certain classes of quinazolines, specifically benzofurylquinazolines, have been identified as novel HDAC inhibitors. nih.gov These compounds have demonstrated in vitro HDAC inhibition comparable to the known inhibitor suberoylanilide hydroxamic acid (SAHA). nih.gov HDAC inhibitors are recognized for their anti-inflammatory and anti-cancer effects. nih.gov
The integrity and replication of DNA are governed by a host of enzymes, several of which are targeted by quinazolinone-based compounds.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): These enzymes are essential for the synthesis of nucleotides and are established targets for anticancer and antimicrobial therapies. nih.gov Various quinazoline derivatives have been investigated as inhibitors of DHFR. nih.gov
Poly(ADP-ribose)polymerases (PARP) and Tankyrases: Tankyrases (TNKSs) are members of the PARP superfamily of enzymes involved in various cellular processes, including the regulation of Wnt signaling, which is often dysregulated in cancer. nih.gov A series of 2-arylquinazolin-4-ones has been synthesized and identified as potent and highly selective inhibitors of Tankyrases. nih.gov Structural studies revealed that the quinazolinone scaffold fits into the NAD⁺-binding site of the enzyme. Specifically, 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one was highlighted as a potent and selective inhibitor of both Tankyrases and Wnt signaling. nih.gov
The structural versatility of the quinazolinone core allows for interaction with other enzyme classes.
Cyclooxygenase-2 (COX-2): COX enzymes are key mediators of inflammation. nih.gov While direct inhibition of COX-2 by 2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one is not extensively detailed, the broader class of quinazolines has been explored for anti-inflammatory properties, a biological effect often mediated through COX inhibition. nih.gov
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This ectoenzyme is involved in pathological mineralization processes, such as in calcific aortic valve disease. Quinazoline-4-piperidine sulfamides have been identified as potent and selective non-competitive inhibitors of human ENPP1, with a reported Kᵢ value for the derivative QPS1 of 59.3 ± 5.4 nM. nih.gov These inhibitors have been shown to prevent the mineralization of human primary aortic valve interstitial cells in a cellular model. nih.gov
Cellular Pathway Modulation Studies
The interaction of quinazolinone derivatives with their enzymatic targets culminates in the modulation of complex cellular signaling pathways, often leading to specific cellular fates like apoptosis.
A primary goal of many anti-cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Several quinazolinone derivatives have demonstrated potent pro-apoptotic activity. For example, a series of 4-anilinoquinazolines were identified as potent inducers of apoptosis through a high-throughput caspase-3 activator assay. nih.gov The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was particularly active, with an EC₅₀ for caspase activation of 2 nM. nih.gov This activity was linked to the inhibition of tubulin polymerization, a mechanism that disrupts microtubule dynamics and triggers cell cycle arrest and apoptosis. nih.govnih.gov The induction of apoptosis is a key outcome of inhibiting critical survival pathways, such as those mediated by kinases like EGFR and VEGFR. nih.govgoogle.com
Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M phase arrest)
Derivatives of quinazolinone have been identified as potent agents in the regulation of the cell cycle, frequently inducing arrest at the G2/M phase in cancer cells. This disruption of the cell division process is a key mechanism behind their antiproliferative effects.
One novel quinazoline-based analog, QNZ-A, was shown to induce G2/M cell cycle arrest in human A549 lung cancer cells. The mechanism involves the accumulation of reactive oxygen species (ROS), which in turn up-regulates the p53-inducible protein p21 and down-regulates the redox-sensitive Cdc25C, along with the Cyclin B1/Cdk1 complex. This cascade of events effectively halts the cell cycle before mitosis. Similarly, another quinazoline derivative, BIQO-19, was found to induce G2/M phase arrest in EGFR-TKI-resistant H1975 non-small cell lung cancer cells by inhibiting Aurora Kinase A.
The induction of G2/M arrest is a common theme among various quinazolinone derivatives. Studies on hepatocellular carcinoma (HCC) cells with the derivative 04NB-03 also demonstrated significant G2/M phase arrest, which was dependent on the generation of ROS. Further research has shown that some quinazolinone compounds can induce G2/M arrest by modulating the expression of key cell cycle regulators like p21, cyclin B1, and cyclin A2. This effect on the cell cycle often precedes the induction of apoptosis, or programmed cell death.
For instance, certain chalcone-quinazolinone hybrids have been observed to cause a significant G2/M arrest in ovarian cancer cells, an effect that was reversed by the antioxidant N-acetylcysteine (NAC), highlighting the critical role of oxidative stress in this process. The CDK1/cyclin B complex is a crucial regulator of the G2/M checkpoint, and a decrease in its levels is associated with G2/M arrest. The ability of these compounds to interfere with such fundamental cellular processes underscores their potential as anticancer agents.
Interference with Key Signal Transduction Pathways (e.g., Wnt signaling)
Quinazoline and its derivatives have been shown to interfere with critical signal transduction pathways that are often dysregulated in cancer, most notably the Wnt/β-catenin signaling pathway. This pathway is crucial for the initiation and progression of many cancers, including colorectal and gastric cancer.
A series of quinazoline compounds have been identified as potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. These compounds were found to suppress the pathway downstream of β-catenin, as they did not alter the total levels of the β-catenin protein. The anticancer activity of these quinazoline leads was directly linked to their ability to inhibit Wnt signaling.
In gastric cancer, aberrant activation of the Wnt/β-catenin pathway is also implicated in tumorigenesis. A specific derivative, 2,4-diamino-quinazoline (2,4-DAQ), was identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key transcription factor in the Wnt pathway. By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes like AXIN2, MYC, and LGR5, leading to the inhibition of gastric cancer cell growth and invasion. Transcriptome analysis has further revealed that such compounds are more effective in gastric cancers that exhibit higher expression levels of genes related to the Wnt-signaling pathway.
The inhibition of Wnt signaling by quinazoline derivatives is a promising strategy for anticancer therapy, as the pathway's deregulation is a common feature in a variety of human cancers.
Investigational Biological Activities (Focus on Mechanistic Understanding)
Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)
Numerous in vitro studies have demonstrated the significant antiproliferative activity of this compound and its derivatives against a wide range of cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer progression and to induce cell cycle arrest and apoptosis.
Quinazolinone derivatives have shown efficacy against lung cancer (A549, NCI-H460), colon cancer (HCT116), breast cancer (MCF-7), prostate cancer (PC3), and cervical cancer (HeLa) cell lines, with IC50 values often in the micromolar range. For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, exhibited potent antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs).
The table below summarizes the in vitro antiproliferative activity of selected quinazolinone derivatives against various cancer cell lines.
The structural features of quinazolinone derivatives play a crucial role in their cytotoxic activity. For instance, substitutions at the 2 and 3 positions of the quinazolinone ring, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance their antiproliferative effects. The mechanism of action often involves the inhibition of enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical for cancer cell growth and survival.
Antimicrobial Mechanisms (e.g., against specific bacterial or fungal strains)
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the quinazolinone core.
Studies have shown that the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are important for antimicrobial activity. The proposed mechanism of action for their antibacterial and antifungal effects involves interaction with the microbial cell wall and DNA structures.
Some derivatives have shown excellent activity against specific strains. For example, certain synthesized quinazolinone derivatives displayed significant inhibition against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). Antifungal activity has also been observed against Aspergillus niger and Candida albicans. Hybrids of quinazolinone with other heterocyclic moieties like oxadiazoles (B1248032) and triazoles have also been synthesized and evaluated, with some showing promising results against a panel of bacteria and fungi.
The table below provides a summary of the antimicrobial activity of some quinazolinone derivatives.
The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are often determined to quantify the antimicrobial potency of these compounds. Research indicates that many of these derivatives exhibit more significant static (inhibiting growth) rather than cidal (killing) activities.
Anti-inflammatory Response Pathways
Quinazolinone derivatives are recognized for their anti-inflammatory properties, with some compounds acting on multiple pathways involved in the inflammatory response. Proquazone and fluproquazone (B1673475) are examples of quinazoline-based non-steroidal anti-inflammatory drugs (NSAIDs).
The anti-inflammatory effect of quinazolinone derivatives can be influenced by their chemical structure. For instance, the presence of electron-withdrawing groups at certain positions of the quinazolinone system has been shown to increase anti-inflammatory activity. In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of these compounds.
Some novel synthesized quinazolinone derivatives have demonstrated good anti-inflammatory activity in such models. The molecular hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone, thiazole, and azetidinone has been found to improve their anti-inflammatory effects. While the precise molecular targets are still under investigation for many derivatives, their ability to modulate inflammatory pathways makes them an interesting class of compounds for the development of new anti-inflammatory agents.
Antimalarial Action Mechanisms
The quinazolinone scaffold is a key component of febrifugine (B1672321), a natural product isolated from the Chinese herb Dichroa febrifuga, which has been used for centuries to treat malaria-induced fevers. This has spurred significant interest in synthesizing and evaluating quinazolinone derivatives as potential antimalarial agents, especially in light of growing resistance to conventional drugs like chloroquine.
The antimalarial activity of these compounds is largely attributed to the 4-quinazolinone moiety. Structure-activity relationship (SAR) studies have indicated that modifications at the N3 position of the quinazolinone ring are crucial for biological activity. The mechanism of action for some febrifugine analogues is thought to involve the impairment of hemozoin formation, which is essential for the maturation of the malaria parasite at the trophozoite stage.
In vivo studies using mouse models infected with Plasmodium berghei have shown that several 2,3-substituted quinazolin-4(3H)-one derivatives exhibit significant antimalarial activity. Furthermore, new N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated against Plasmodium falciparum, with some compounds showing inhibitory activity in the sub-micromolar range, comparable to chloroquine.
The development of novel quinazolinone-based antimalarials is a promising strategy to combat drug-resistant malaria. Researchers are focused on identifying new chemical compounds that act on novel targets within the parasite to overcome existing resistance mechanisms.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variation on Mechanistic Activity and Selectivity
Structure-activity relationship (SAR) studies have systematically explored how modifying different parts of the 2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one scaffold impacts its biological effects.
The substituent at the 2-position of the quinazolinone core is crucial for activity. The 2-[(2-pyridinylthio)methyl] moiety combines several important features. The thioether linker provides flexibility, allowing the pyridinyl ring to adopt an optimal orientation within a receptor's binding pocket. The pyridine (B92270) ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand to its target. Studies on related 2-heteroarylthio-quinazolin-4-one analogues have demonstrated that the nature of the heteroaryl ring significantly influences the spectrum of activity. nih.gov
Modifications to the quinazolinone core at various positions have been extensively studied to optimize potency and selectivity. nih.govnih.gov
Position 2: Besides the pyridinylthio-methyl group, other substitutions such as methyl, amine, thiol groups, or different heterocyclic moieties at this position are known to be essential for various biological activities, including antimicrobial and anticancer effects. gsconlinepress.comnih.gov For instance, the combination of an 8-amino substituent with a 2-methyl group resulted in the most potent compound in a series of PARP-1 inhibitors. nih.gov Modifying the methyl group at position 2 into other chemical entities has been a successful strategy for generating analogues with significant biological activity. scirp.org
Position 4: The carbonyl group at position 4 is a key feature of the quinazolinone pharmacophore. While less commonly modified, its replacement with a thione group (C=S) or its involvement in forming interactions with target proteins is critical. In some related quinazoline (B50416) scaffolds, replacement of the 4-oxo group with substituted amino groups has led to potent and selective inhibitors of specific enzymes. researchgate.net
Positions 6 and 8: The benzene (B151609) part of the quinazolinone ring offers opportunities for substitution to fine-tune the electronic and lipophilic properties of the molecule. nih.gov The introduction of halogen atoms, such as chloro, bromo, or iodo, at positions 6 and 8 has been shown to improve antimicrobial activities. nih.gov Specifically, an amino group at the 8-position was found to be highly favorable for improving PARP-1 inhibition, increasing potency significantly compared to the unsubstituted parent compound. nih.gov
The following table summarizes the impact of substitutions at various positions on the quinazolinone core based on reported SAR studies.
| Position | Type of Substituent | Effect on Activity | Reference(s) |
| 2 | Methyl, Amino, Thiol, Heterocycles | Essential for antimicrobial and anticancer activity | nih.gov, gsconlinepress.com |
| 3 | Heterocyclic moieties, Aromatic rings | Can significantly increase pharmacological activity | nih.gov, nih.gov |
| 6 | Halogens (e.g., Iodo, Bromo) | Can improve antimicrobial activity | nih.gov |
| 8 | Halogens, Amino group | Can improve antimicrobial activity; Amino group favorable for PARP-1 inhibition | nih.gov, nih.gov |
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop compounds with improved affinity and efficacy, or with dual-acting capabilities. frontiersin.orgnih.gov The thiomethyl linker in this compound serves as a bridge that can be incorporated into more complex hybrid designs.
For example, novel hybrids incorporating the quinazolinone core, a 1,2,3-triazole ring, and a glycoside moiety have been synthesized using a thiomethyl linker. nih.gov These molecules were designed to act as dual EGFR and VEGFR-2 inhibitors. The results indicated that the hybridization strategy was successful, with some compounds showing excellent potency against cancer cell lines. nih.gov Similarly, conjugating a quinazolin-4-one moiety with a 3-cyanopyridin-2-one structure has been explored to create dual inhibitors of EGFR and BRAFV600E. nih.gov These studies highlight the versatility of the quinazolinone scaffold and the importance of the linker in creating multi-target agents. griffith.edu.au
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For this compound, the flexibility of the thioether bridge allows the pyridinyl and quinazolinone ring systems to adopt various spatial orientations relative to each other. Conformational analysis, often performed using computational chemistry and supported by experimental data from techniques like X-ray crystallography, helps identify the low-energy, bioactive conformation—the specific shape the molecule adopts when it binds to its target. scielo.br
In related Schiff's bases of quinazolinone, the linker between aromatic rings was found to enhance molecular flexibility, allowing the molecule to adopt a linear shape to fit within a receptor's binding cavity. mdpi.com Understanding the preferred conformation is essential for designing more rigid analogues that can "lock in" the bioactive shape, potentially leading to increased potency and selectivity.
Ligand-Target Binding Interactions: Structural Insights from Co-crystal Structures and Biophysical Methods
Elucidating the precise binding interactions between a ligand and its target protein is paramount for structure-based drug design. While specific co-crystal structure data for this compound is not widely available in the public domain, insights can be gleaned from molecular docking studies and biophysical methods applied to analogous compounds. nih.gov
Computational and Theoretical Chemistry Applications in Quinazolinone Research
Molecular Docking and Virtual Screening for Ligand-Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infowaocp.org It is widely used to forecast the binding mode and affinity of small molecules, such as 2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one, within the active site of a target protein. d-nb.infoderpharmachemica.com The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "scoring function" to estimate the binding energy (ΔG). derpharmachemica.comglobalresearchonline.net Lower binding energy values typically indicate a more stable and potentially more potent ligand-protein interaction. derpharmachemica.com
Virtual screening leverages molecular docking on a large scale, where extensive libraries of compounds are computationally screened against a specific biological target to identify potential "hits." nih.govresearchgate.net This approach allows for the rapid and cost-effective identification of novel compounds that are likely to bind to a protein of interest. For instance, quinazolinone derivatives have been virtually screened against targets like the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1) to identify potential anticancer agents. derpharmachemica.comrsc.org The results of these screenings help prioritize which compounds should be synthesized and tested in the laboratory. nih.gov
Table 1: Example Molecular Docking Results for Quinazolinone Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Quinazolinone Derivative | PARP10 | Ala911, Val913, Tyr919 | Not Specified | Cancer |
| 2,3-disubstituted Quinazolin-4(3H)-one | E. coli protein (1KZN) | Not Specified | -78.0352 (Docking Score) | Antibacterial |
| Quinazolinone-pyrimidine hybrid | EGFR | Not Specified | Not Specified | Cancer |
| 4,6,7-trisubstituted Quinazoline (B50416) | EGFR | Amino acids in the receptor site | Moderate to Strong | Cancer |
This table presents illustrative data from studies on various quinazolinone derivatives to demonstrate the typical outputs of molecular docking studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. jcchems.comnih.gov These methods provide detailed information about the distribution of electrons within a molecule, which governs its chemical properties and biological activity. jcchems.com
By calculating various local reactivity indices and molecular descriptors, researchers can build a comprehensive picture of a molecule's potential for interaction. jcchems.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive and can more readily participate in chemical reactions, such as binding to a biological target. These theoretical calculations are vital for creating pharmacophore models and understanding structure-activity relationships at the electronic level. researchgate.net
Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Symbol | Significance in Drug Design |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | A measure of chemical reactivity and molecular stability. |
| Dipole Moment | µ | Provides insight into the molecule's polarity and potential for electrostatic interactions. |
| Electron Affinity | EA | Quantifies the energy change when an electron is added to a molecule. |
| Ionization Potential | IP | The energy required to remove an electron from a molecule. |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can be used to analyze the stability of its complex with a target protein once a binding pose has been predicted by molecular docking. nih.govnih.gov These simulations provide detailed insights into how the ligand and protein interact and adapt to each other's presence, revealing the dynamic nature of the binding process. researchgate.net
Key analyses performed during MD simulations include calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average change in the displacement of a selection of atoms over time, with stable values indicating that the complex has reached equilibrium. researchgate.net RMSF analyzes the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net These simulations are crucial for validating docking results and understanding the conformational changes that are essential for biological function and ligand recognition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For quinazolinone derivatives, QSAR studies are instrumental in predicting the biological activity of new or yet-to-be-synthesized compounds. nih.gov
The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical, electronic, topological, and geometrical properties of the molecules. nih.gov Statistical methods are then used to build a model that links these descriptors to the observed activity. researchgate.netdntb.gov.ua Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they provide contour maps that visualize the regions where steric, electrostatic, or other property changes are likely to increase or decrease activity. nih.govrsc.org These models serve as a powerful guide for optimizing the structure of lead compounds to enhance their potency. rsc.org
Table 3: Statistical Parameters for Validating QSAR Models
| Parameter | Symbol | Description | Desired Value |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |
| Non-cross-validated Correlation Coefficient | r² | Indicates the goodness of fit of the model to the training data. | > 0.6 |
| Predictive Correlation Coefficient | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |
| Root Mean Squared Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
This table is based on general QSAR validation criteria and findings from studies on quinazolinone derivatives. nih.govnih.gov
De Novo Drug Design Methodologies Utilizing the Quinazolinone Scaffold
The quinazolinone ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic accessibility. nih.govresearchgate.netnih.gov De novo drug design methodologies leverage this scaffold to create entirely new molecules with desired pharmacological properties. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build novel chemical structures from the ground up.
These computational methods can use the structure of this compound as a starting point or fragment. The algorithms then explore chemical space by adding, removing, or replacing functional groups to generate new molecules that are optimized to fit a specific target's binding site. This process is often guided by the insights gained from molecular docking, QSAR, and MD simulations. By combining a proven scaffold with computational creativity, de novo design offers a powerful strategy for discovering novel drug candidates with improved efficacy and unique intellectual property. rsc.orgnih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one , ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D-NMR) experiments, would be employed to confirm the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the quinazolinone and pyridine (B92270) rings would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern and neighboring protons. The methylene (-CH₂-) protons, being adjacent to a sulfur atom and the quinazolinone ring, would be expected to resonate as a singlet in a specific region of the spectrum, providing key evidence for the thioether linkage. The N-H proton of the quinazolinone ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing the final connectivity. A COSY spectrum would reveal proton-proton coupling correlations, helping to assign the protons on the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Quinazolinone Ring | ||
| C4=O | - | ~162 |
| N1-H | Broad singlet | - |
| C2 | - | ~155 |
| Aromatic CHs | Multiplets (7.0-8.5) | ~120-150 |
| Pyridine Ring | ||
| Aromatic CHs | Multiplets (7.0-8.5) | ~120-150 |
| Methylene Bridge | ||
| -CH₂- | Singlet | ~35-45 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The table presents generalized expected regions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For This compound , HRMS analysis would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass based on its chemical formula (C₁₄H₁₁N₃OS). A close match between the measured and calculated masses (typically within a few parts per million) would provide strong evidence for the correct elemental composition, thereby confirming the molecular formula.
Data Table: HRMS Data
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁N₃OS |
| Calculated Monoisotopic Mass | 269.0623 |
| Measured Monoisotopic Mass | Data not available |
| Mass Error (ppm) | Data not available |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the quinazolinone ring. The N-H stretching vibration would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The presence of the C-S bond might be inferred from weaker absorptions in the fingerprint region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) |
| Aromatic C-H Stretch | >3000 |
| C=O Stretch (Amide) | 1650-1700 |
| Aromatic C=C/C=N Stretch | 1450-1600 |
| C-S Stretch | 600-800 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Precise Solid-State Structure Determination
Data Table: Crystallographic Data (Hypothetical)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
Note: As of the last update, a published crystal structure for this specific compound was not found.
Future Research Directions and Academic Significance
Exploration of Novel and Sustainable Synthetic Methodologies ("Green Chemistry" Principles)
Future synthetic research concerning 2-[(2-pyridinylthio)methyl]-1H-quinazolin-4-one and related compounds will likely prioritize the adoption of green chemistry principles to minimize environmental impact. Traditional methods for synthesizing quinazolinones often involve harsh reaction conditions, hazardous solvents, and complex purification procedures. Modern approaches, however, are shifting towards more eco-friendly alternatives.
Key areas of development include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for quinazolinone derivatives.
Use of green solvents: Research has demonstrated the feasibility of synthesizing quinazolinethiones in biomass-derived solvents like eucalyptol, which allows for simpler product isolation and reduces reliance on volatile organic compounds.
Catalyst-free reactions: The development of synthetic routes that proceed efficiently in water without a catalyst represents a significant advancement in sustainable chemistry.
Deep eutectic solvents (DES): The use of DES, such as choline (B1196258) chloride:urea, provides a greener alternative to traditional solvents for the synthesis of quinazolinone derivatives.
These methodologies not only offer environmental benefits but also align with the growing demand for cost-effective and efficient chemical manufacturing processes in the pharmaceutical industry.
Identification of New Biological Targets and Unexplored Mechanistic Pathways
The quinazolinone core is a "privileged scaffold," meaning it can interact with a wide range of biological targets. nih.gov While derivatives have been extensively studied as anticancer and anti-inflammatory agents, future research will likely uncover novel therapeutic applications.
Table 1: Investigated Biological Targets for Quinazolin-4-one Derivatives
| Target Class | Specific Target(s) | Therapeutic Area |
|---|---|---|
| Kinases | EGFR, VEGFR, PI3K, HDAC | Cancer |
| Enzymes | Tubulin, PARP1, BRD4 | Cancer, Inflammatory Diseases |
Future investigations are anticipated to focus on:
Expanding the Target Space: Systematic screening of this compound and similar compounds against a wider array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic diseases.
Elucidating Mechanisms of Action: For compounds that show promising activity, detailed mechanistic studies will be crucial to understand how they interact with their targets at a molecular level. This includes identifying binding sites and downstream signaling effects. For instance, some quinazolinones have been shown to induce apoptosis in cancer cells, and further research could pinpoint the specific pathways involved. mdpi.com
Combating Drug Resistance: A significant area of research is the development of quinazolinone derivatives that are effective against drug-resistant strains of pathogens or cancer cells. nih.gov
Advanced SAR Studies for Rational Design of Highly Selective and Potent Modulators
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the quinazolinone scaffold. nih.gov For this compound, systematic modifications of its structure will be key to developing more potent and selective drug candidates.
Future SAR studies will likely involve:
Modification of the 2-substituent: The pyridinylthio)methyl group at the 2-position is a prime candidate for modification. Altering the substitution pattern on the pyridine (B92270) ring or replacing it with other heterocycles could significantly impact biological activity.
Substitution on the Quinazolinone Core: Exploring the effects of adding various functional groups at different positions of the quinazolinone ring system can influence factors like solubility, metabolic stability, and target affinity.
Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play a crucial role in predicting the biological activity of new derivatives and guiding synthetic efforts.
Table 2: SAR Insights for Quinazolin-4-one Derivatives
| Position of Substitution | Impact on Activity | Example |
|---|---|---|
| 2 | Crucial for determining the specific biological target and potency. | 2-aryl substituted quinazolines show antiproliferative potency. mdpi.com |
| 3 | Addition of heterocyclic moieties can enhance activity. nih.gov | 3-substituted derivatives have been explored for various activities. |
Development of Chemical Probes for Fundamental Biological Research
Beyond their therapeutic potential, well-characterized quinazolinone derivatives can serve as valuable chemical probes to investigate fundamental biological processes. A chemical probe is a small molecule with high selectivity and a known mechanism of action that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.
The development of a highly selective and potent analog of this compound could lead to:
Target Identification and Validation: A specific probe can be used to confirm the role of a particular protein in a disease process.
Pathway Elucidation: By observing the cellular effects of a selective probe, researchers can map out complex biological pathways.
Imaging Applications: Fluorescently labeling a quinazolinone-based probe could enable the visualization of its target protein within cells and tissues.
Integration with Advanced High-Throughput Screening and Phenotypic Screening Platforms
The discovery of novel quinazolinone-based drug candidates will be accelerated by the integration of advanced screening technologies.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. Screening a diverse library of 2-substituted quinazolinones, including this compound, against a panel of kinases or other enzymes could quickly identify promising lead compounds. For example, a library of 2,3-dihydroquinazoline-4(1H)-ones was screened against a broad panel of human cancer cell lines to identify broad-spectrum cytotoxic compounds. nih.gov
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific target. This can be particularly useful for complex diseases where the optimal drug target is unknown. A phenotypic screen could reveal unexpected therapeutic activities for quinazolinone derivatives.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide detailed information about the effects of a compound on cellular morphology and function. This can provide deeper insights into the mechanism of action of active compounds identified in primary screens.
By leveraging these advanced screening platforms, researchers can more efficiently explore the vast chemical space of quinazolinone derivatives and unlock their full therapeutic and scientific potential.
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thioether formation | 2-Chloropyridine, K₂CO₃, DMF, 70°C | 65 | 98% | |
| Cyclization | Thiourea, HCl reflux | 72 | 95% |
Q. Table 2. In Vitro vs. In Vivo Data Correlation
| Derivative | IC₅₀ (M) | In Vivo Efficacy (Galactitol Reduction %) | Notes |
|---|---|---|---|
| Parent compound | 4.2×10⁻⁸ | 35% | Low oral bioavailability |
| Methylated analog | 1.1×10⁻⁷ | 60% | Improved logP (2.8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
